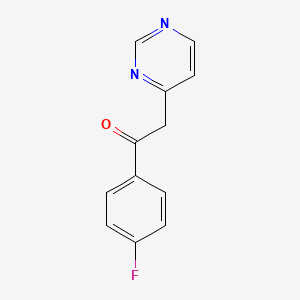

1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone

Übersicht

Beschreibung

The compound 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a molecule that includes a 4-fluorophenyl group and a pyrimidin-4-yl group attached to an ethanone moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the chemical and physical properties, synthesis, and potential applications of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported, where the pyrimidine heterocycles are synthesized starting from compounds like 4-fluoro-3-methyl acetophenone through chalcone formation . This suggests that the synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone could potentially be achieved through similar methods, involving key steps such as the formation of chalcones and subsequent cyclization to form the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone has been optimized using computational methods such as density functional theory (DFT) with various basis sets . The geometrical parameters obtained from these studies are in agreement with X-ray diffraction (XRD) data, indicating that these methods can reliably predict the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of the carbonyl group in similar compounds has been highlighted, with the more electronegative carbonyl group being identified as the most reactive part of the molecule . This suggests that in 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone, the carbonyl group could also be a site for chemical reactions, potentially undergoing nucleophilic addition or serving as an electrophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. The HOMO-LUMO analysis indicates charge transfer within the molecules . The molecular electrostatic potential (MEP) studies reveal that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings . These findings suggest that similar charge distributions and reactivity patterns could be expected for 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. Additionally, the first hyperpolarizability calculations suggest a role in nonlinear optics for these compounds , which could also be relevant for the compound of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

- Process Development of Voriconazole: The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative which is crucial in setting the relative stereochemistry of the product. This synthesis method demonstrates the use of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone derivatives in pharmaceutical compound development (Butters et al., 2001).

Molecular Structure and Analysis

- FT-IR, NBO, HOMO-LUMO, MEP Analysis: Research involving the molecular structure, vibrational frequencies, and theoretical analysis of 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone derivatives has been conducted. These studies provide insights into the molecule’s stability, charge transfer, and potential applications in nonlinear optics (Mary et al., 2015).

Synthesis of Heterocyclic Compounds

- Synthesis of Pyrazolopyridines: A study describes a three-component coupling reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone for the synthesis of pyrazolo[3,4-b]pyridines and other pyrido fused systems. This showcases the versatility of this compound in preparing various bicyclic systems, useful in combinatorial chemistry (Almansa et al., 2008).

Antibacterial Activity

- Synthesis and Antimicrobial Activity: The antimicrobial activity of various derivatives of 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone has been explored, demonstrating the potential of these compounds in developing new antibacterial agents (Nagamani et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCSKPHAXGFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471355 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | |

CAS RN |

36827-98-2 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)